An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-1-morpholin-4-ylguanidine
An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-Amino-1-morpholin-4-ylguanidine
This guide provides a comprehensive exploration of the potential in vitro mechanisms of action of the novel compound, 2-Amino-1-morpholin-4-ylguanidine. Leveraging established knowledge of its core structural motifs—the morpholine ring and the aminoguanidine group—we will delineate a rational, multi-pronged experimental strategy to elucidate its cellular and molecular targets. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
Introduction: Deconstructing 2-Amino-1-morpholin-4-ylguanidine
The compound 2-Amino-1-morpholin-4-ylguanidine integrates two pharmacologically significant moieties: the morpholine heterocycle and the aminoguanidine functional group. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates targeting a range of enzymes, including kinases.[1][2][3][4][5][6] The aminoguanidine group has been associated with a variety of biological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), as well as anticancer properties.[7][8][9][10][11][12][13][14][15][16]
The confluence of these two groups in a single molecule suggests several plausible, and potentially overlapping, mechanisms of action. This guide will, therefore, outline a systematic in vitro approach to investigate these possibilities, focusing on anticancer and signal transduction pathways.
Hypothesized Mechanisms of Action
Based on the extensive literature on morpholine and aminoguanidine derivatives, we can postulate several primary in vitro mechanisms of action for 2-Amino-1-morpholin-4-ylguanidine:
-
Antiproliferative Activity via Cell Cycle Arrest and Apoptosis: Many aminoguanidine and morpholine-containing compounds exhibit cytotoxic effects against cancer cell lines.[7][9][17] This is often mediated by the induction of cell cycle arrest and apoptosis.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The morpholine ring is a key component of numerous inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of cell growth and proliferation.[2][3][5][6]
-
Modulation of the STAT6 Signaling Pathway: Derivatives containing a morpholinylphenylamino group have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator of the T-helper 2 (Th2) cell immune response.[18][19][20][21][22]
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Inhibition of the Na+/H+ Exchanger (NHE-1): Guanidine derivatives have been shown to inhibit the Na+/H+ exchanger-1, an important regulator of intracellular pH and cell volume.[23][24][25][26]
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Interaction with Sigma Receptors: The guanidine moiety is a known pharmacophore for sigma receptors, which are implicated in a variety of cellular functions and are potential targets for cancer therapy.[27][28]
Experimental Workflows for In Vitro Characterization
To systematically investigate the hypothesized mechanisms of action, a series of in vitro assays are proposed. For each assay, the underlying scientific rationale and a detailed, step-by-step protocol are provided.
Assessment of Antiproliferative Activity
A foundational step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][29][30][31][32]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture HepG2 (human liver carcinoma) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest and seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[30]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Amino-1-morpholin-4-ylguanidine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO).[30]
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[30]
-
Workflow for Antiproliferative Activity Assessment
Caption: Workflow for MTT Cell Viability Assay.
Elucidation of Effects on Cell Cycle Progression
To determine if the observed cytotoxicity is due to interference with the cell cycle, flow cytometry with propidium iodide (PI) staining is the gold standard.[33][34][35][36] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed HepG2 cells in 6-well plates and treat with 2-Amino-1-morpholin-4-ylguanidine at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.[34]
-
-
PI Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[33]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothetical Data: Cell Cycle Distribution in HepG2 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65 ± 4.2 | 25 ± 3.1 | 10 ± 1.5 |
| IC50 | 78 ± 5.1 | 15 ± 2.5 | 7 ± 1.1 |
| 2x IC50 | 85 ± 6.3 | 8 ± 1.9 | 7 ± 1.3 |
Investigation of PI3K/Akt/mTOR Pathway Inhibition
Given the prevalence of the morpholine moiety in PI3K/mTOR inhibitors, it is crucial to investigate the effect of 2-Amino-1-morpholin-4-ylguanidine on this pathway. A Western blot analysis of key phosphorylated proteins in this cascade can provide direct evidence of inhibition.
Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway
-
Cell Lysis:
-
Treat HepG2 cells with the compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-mTOR (Ser2448), and their total protein counterparts. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Summary and Future Directions
This guide has outlined a comprehensive in vitro strategy to investigate the mechanism of action of 2-Amino-1-morpholin-4-ylguanidine. By systematically evaluating its effects on cell viability, cell cycle progression, and key signaling pathways, a clear picture of its cellular activity can be established. The proposed experimental workflows, from the initial MTT assay to more targeted Western blot analyses, provide a logical and scientifically rigorous approach to characterizing this novel compound.
Positive results in these initial assays would warrant further investigation into the other hypothesized mechanisms, such as NHE-1 inhibition and sigma receptor binding, as well as more advanced studies including kinase profiling and in vivo efficacy models. The multifaceted nature of the 2-Amino-1-morpholin-4-ylguanidine structure suggests the potential for a complex and interesting mechanism of action, making it a promising candidate for further drug development.
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